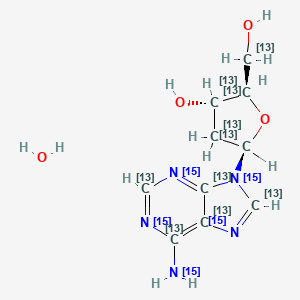![molecular formula C16H14ClNO2 B14081860 [3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)
[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole structure makes it a candidate for studying various biological processes, including enzyme interactions and receptor binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of [3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
4-Chloroindole-3-acetic acid: A chlorinated analogue with distinct biological activities.
Indazole derivatives: Compounds with a similar indole-like structure but different biological properties.
Uniqueness
The uniqueness of [3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid lies in its specific substitution pattern and the presence of the chloro and isoindolyl groups. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C16H14ClNO2 |
|---|---|
分子量 |
287.74 g/mol |
IUPAC 名称 |
2-[3-chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-11(8-16(19)20)5-6-15(14)18-9-12-3-1-2-4-13(12)10-18/h1-7H,8-10H2,(H,19,20) |
InChI 键 |
PDQRLHQSGODSLB-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2CN1C3=C(C=C(C=C3)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


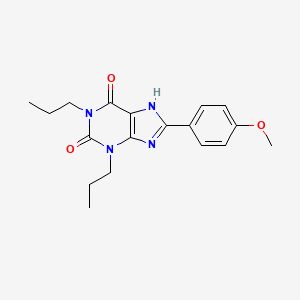

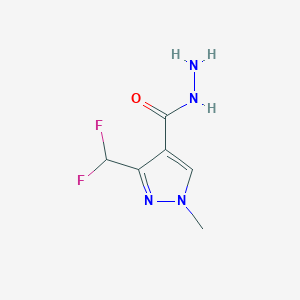
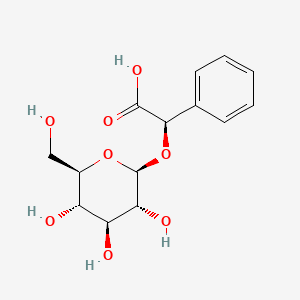
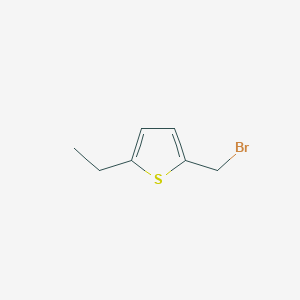
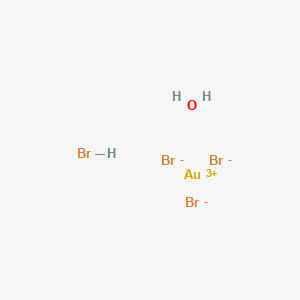
![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)


![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
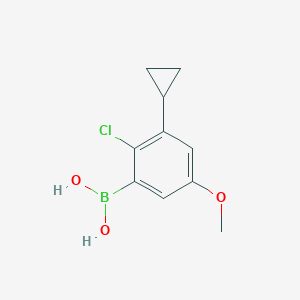
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)
